molecular formula C11H18N6O2S B2488953 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 2034246-79-0

1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2488953
CAS No.: 2034246-79-0
M. Wt: 298.37
InChI Key: KKSNJJWHOZDFIJ-UHFFFAOYSA-N
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Description

1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic small molecule designed for research applications, integrating a pyrazole core linked to a 1,2,3-triazole moiety via a sulfonamide bridge. This structure combines two privileged scaffolds in medicinal chemistry: the pyrazole ring and the 1,2,3-triazole group. The pyrazole heterocycle is a well-established pharmacophore present in numerous bioactive compounds and FDA-approved drugs, known for its versatility in interacting with various biological targets . The 1,2,3-triazole ring is a stable linker, often employed in drug design for its ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for target binding . The incorporation of a sulfonamide group is a key strategic feature, as this functional group is a classic zinc-binding motif found in potent inhibitors of enzymes such as carbonic anhydrases . Furthermore, sulfonamide-containing pyrazole derivatives are actively investigated as inhibitors for various other biological targets, including N-Acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in inflammatory processes . The specific molecular architecture of this compound, characterized by its hybrid structure, makes it a valuable chemical tool for researchers exploring new enzyme inhibitors, particularly in the fields of inflammation and oncology. It is intended for use in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) investigations to elucidate novel mechanisms of action and identify potential therapeutic pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6O2S/c1-9(2)11(8-17-12-4-5-13-17)15-20(18,19)10-6-14-16(3)7-10/h4-7,9,11,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSNJJWHOZDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of sulfonamide-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including a pyrazole ring, a triazole moiety, and a sulfonamide group, suggest diverse therapeutic effects.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 298.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL
Pseudomonas aeruginosa125 µg/mL

The observed antimicrobial activity is attributed to the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Notably:

Cancer Cell Line IC50 (µM) Mechanism of Action
HT29 (Colon Cancer)10.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)12.0Disruption of angiogenic signaling pathways

The mechanism underlying these effects involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental models:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to the target compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.
  • Anticancer Research : In a study focused on cancer cell lines, it was found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways . The study emphasized the importance of structural modifications in enhancing anticancer activity.

The synthesis of 1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions including:

  • Formation of the triazole ring via Huisgen cycloaddition.
  • Alkylation reactions to attach the butyl side chain.
  • Final coupling with sulfonamide derivatives.

The mechanism of action involves interactions with specific molecular targets within microbial and cancer cells, leading to disruption of critical biological processes.

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